molecular formula C19H13ClN4O2S B2802976 (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477187-50-1

(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2802976
CAS RN: 477187-50-1
M. Wt: 396.85
InChI Key: XQZCMVAPRJWLSX-GXDHUFHOSA-N
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Description

(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.85. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on similar compounds has involved their synthesis and structural analysis. For instance, Frolov et al. (2005) explored the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, yielding certain derivatives, including compounds structurally similar to (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. They confirmed the structure of these derivatives through X-ray diffraction analysis (Frolov et al., 2005).

Crystal Structure and Conformation

Chruszcz et al. (2007) studied a compound with a similar thiazole structure, focusing on its crystal structure and molecular conformation. They reported the angles formed between different planes in the molecule and analyzed how certain substituent groups influence the overall conformation (Chruszcz et al., 2007).

Biological Activity and Synthesis of Derivatives

Research by Rahman et al. (2005) involved synthesizing novel compounds from acid hydrazides, which included thiazolidin and thiazan derivatives. These compounds, which are structurally related to (2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, were assessed for their stereochemistry and biological activity, indicating potential applications in medicinal chemistry (Rahman et al., 2005).

Electrochemical Studies and Corrosion Inhibition

Baskar et al. (2012) conducted electrochemical studies on biphenyl compounds, one of which is structurally similar to the compound . Their research aimed to evaluate the efficiency of these compounds in inhibiting corrosion of mild steel, which suggests possible industrial applications (Baskar et al., 2012).

Antimicrobial Activity Evaluation

Reddy et al. (2018) synthesized derivatives containing the benzo[d]thiazolyl and nitrophenyl groups. They evaluated these compounds for their antimicrobial activity, which could imply potential applications of similar compounds in developing antibacterial and antifungal agents (Reddy et al., 2018).

properties

IUPAC Name

(E)-3-(3-chloro-4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(8-17(12)20)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZCMVAPRJWLSX-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(3-chloro-4-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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